

# Sofosbuvir: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sofosbuvir**, marketed under the brand name Sovaldi among others, is a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection.[1] As a direct-acting antiviral (DAA) agent, it has revolutionized therapy by offering a highly effective and well-tolerated oral regimen.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to **sofosbuvir**.

#### **Chemical Structure and Identifiers**

**Sofosbuvir** is a nucleotide analog prodrug.[3] Its chemical structure is designed to facilitate oral bioavailability and efficient delivery to the liver, the primary site of HCV replication.



Identifier	Value
IUPAC Name	propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[4]
SMILES String	CINVALID-LINKNINVALID-LINK (OC[C@@H]1INVALID-LINK N2C=CC(=O)NC2=O) (C)F">C@HO)OC3=CC=CC=C3[5]
CAS Number	1190307-88-0[4]
Molecular Formula	C22H29FN3O9P[4][6]
PubChem CID	45375808[4]

## **Physicochemical Properties**

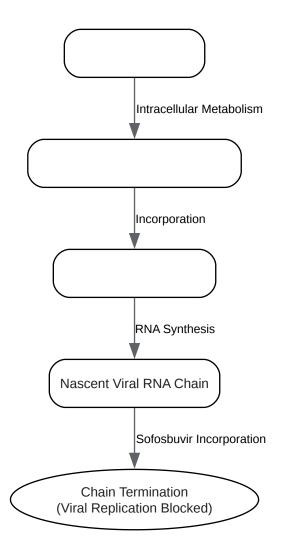
The physical and chemical properties of **sofosbuvir** are crucial for its formulation, absorption, and distribution.

Property	Value
Molecular Weight	529.45 g/mol [7]
Appearance	White to off-white crystalline solid[8]
Melting Point	94–125 °C (depends on crystalline polymorph) [8]
Solubility	≥ 2 mg/mL across the pH range of 2-7.7 at 37 °C; slightly soluble in water.[9]
рКа	9.3
LogP	1.62

## **Mechanism of Action**



**Sofosbuvir** is a potent and specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3][10] It acts as a chain terminator, halting the synthesis of viral RNA.[11]



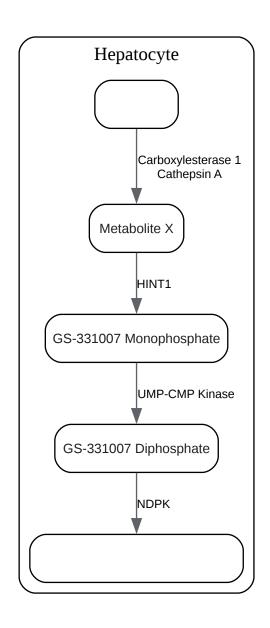
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Caption: Mechanism of action of sofosbuvir.

#### **Metabolic Activation Pathway**

**Sofosbuvir** is a prodrug that requires intracellular metabolism to its active triphosphate form, GS-461203.[11][12] This multi-step process occurs within hepatocytes and is catalyzed by several host enzymes.





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Caption: Metabolic activation of sofosbuvir.

# Experimental Protocols NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.

Methodology:



- Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 20 mM HEPES, pH 8.0), divalent cations (e.g., 1.5 mM MnCl2), a reducing agent (e.g., 1 mM DTT), ribonucleotides (GTP, CTP, ATP, and UTP), a labeled nucleotide (e.g., [α-33P]UTP), an RNA template/primer, and purified recombinant NS5B polymerase.[13][14]
- Compound Addition: Sofosbuvir or other test compounds are serially diluted and added to the reaction mixture.
- Initiation and Incubation: The reaction is initiated by the addition of the NS5B enzyme and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
- Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.
- Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.
- Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated.



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**Caption:** NS5B polymerase inhibition assay workflow.

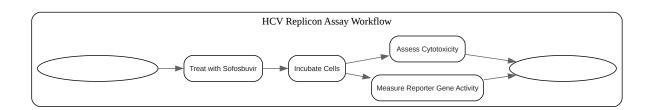
#### **HCV Replicon Assay**

This cell-based assay measures the antiviral activity of a compound against HCV replication in a cellular context.

Methodology:



- Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured. These replicons typically contain a reporter gene, such as luciferase, to quantify viral replication.[15]
- Compound Treatment: The cells are treated with serial dilutions of **sofosbuvir** or other test compounds.
- Incubation: The treated cells are incubated for a period (e.g., 48-72 hours) to allow for HCV replication and the antiviral effect of the compound to take place.
- Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The signal from the reporter gene is proportional to the level of HCV RNA replication.
- Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed to determine the concentration of the compound that is toxic to the host cells.
- Data Analysis: The concentration of the compound that inhibits 50% of HCV replication (EC50) and the 50% cytotoxic concentration (CC50) are calculated to determine the selectivity index (CC50/EC50).[15]



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Caption: HCV replicon assay workflow.

#### Conclusion



**Sofosbuvir**'s well-defined chemical structure and favorable physicochemical properties contribute to its success as an oral antiviral agent. Its targeted mechanism of action as a prodrug that inhibits the HCV NS5B polymerase with high specificity provides a potent and safe therapeutic option for patients with chronic hepatitis C. The experimental protocols outlined in this guide are fundamental for the continued research and development of novel antiviral therapies.

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- To cite this document: BenchChem. [Sofosbuvir: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194449#sofosbuvir-chemical-structure-and-properties]

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